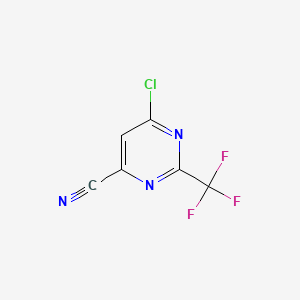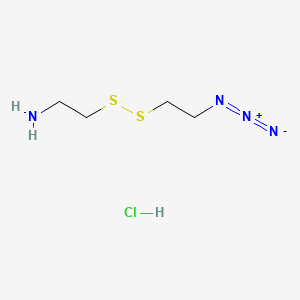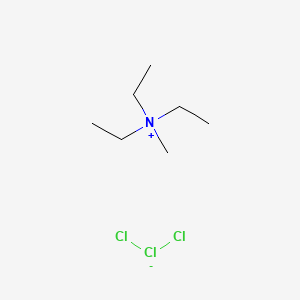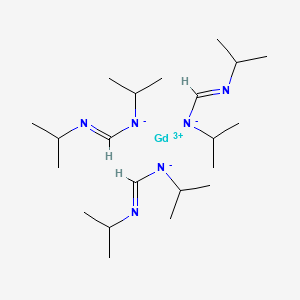
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% (6-Cl-TFCN) is a fluorinated heterocyclic compound of the pyrimidine family. It is an important intermediate for the synthesis of various pyrimidine derivatives and is used in a variety of scientific research applications. 6-Cl-TFCN has a wide range of biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and anti-viral activities.
Aplicaciones Científicas De Investigación
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pyrimidine derivatives, such as 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid, 6-chloro-2-(trifluoromethyl)-4-pyrimidinethiol, and 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxamide. These compounds have been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is not well understood. However, it is believed that the compound interacts with specific proteins in the cell, which leads to the activation of certain biochemical pathways. This, in turn, results in the production of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics.
Biochemical and Physiological Effects
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been shown to have anti-oxidant and anti-apoptotic effects. It has also been shown to inhibit the growth of certain cancer cells and to reduce the risk of cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its high purity (98%). Additionally, the compound is relatively easy to synthesize and is available in large quantities. The main limitation of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its toxicity. The compound is known to be toxic to cells and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%. It could be used in the synthesis of more biologically active compounds, such as anti-cancer agents and anti-inflammatory agents. Additionally, it could be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. Finally, further research could be conducted to better understand the mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% and its biochemical and physiological effects.
Métodos De Síntesis
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is synthesized by the reaction of 2,4-dichloropyrimidine with trifluoromethanesulfonic anhydride in the presence of an aprotic solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the product is typically greater than 90%.
Propiedades
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3/c7-4-1-3(2-11)12-5(13-4)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCZAJVHOYHBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)